molecular formula C21H19FN4O3 B10998863 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10998863
M. Wt: 394.4 g/mol
InChI Key: BSCJVZFNCPIVQR-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a pyrrolidine ring, and a phenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the fluoro group. The pyrrolidine ring is then synthesized and attached to the quinazolinone core through a series of condensation reactions. The final step involves the addition of the phenyl group to complete the structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluoro group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological system being studied.

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN4O3/c22-15-6-7-18-17(11-15)21(29)25(13-24-18)9-8-23-20(28)14-10-19(27)26(12-14)16-4-2-1-3-5-16/h1-7,11,13-14H,8-10,12H2,(H,23,28)

InChI Key

BSCJVZFNCPIVQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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